1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, phenylmethoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene typically involves several steps, including the introduction of the fluorine, phenylmethoxy, and trifluoromethyl groups onto the benzene ring. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions can introduce the fluorine atom onto the benzene ring.
Etherification reactions: These reactions can attach the phenylmethoxy group to the benzene ring.
Trifluoromethylation reactions: These reactions can introduce the trifluoromethyl group onto the benzene ring.
Industrial production methods may involve optimizing these reactions to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions.
Comparison with Similar Compounds
1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
- 1-Fluoro-2-methoxy-3-methyl-5-(trifluoromethyl)benzene
- 1-Fluoro-2-nitrobenzene
These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The presence of the phenylmethoxy group in this compound makes it unique and may confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c15-12-7-6-11(14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVPZHHQVBVGIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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